molecular formula C20H23Br2N B1428586 2,7-Dibromo-9-octyl-9H-carbazole CAS No. 726169-75-1

2,7-Dibromo-9-octyl-9H-carbazole

Cat. No. B1428586
M. Wt: 437.2 g/mol
InChI Key: GVRVHDUHAVNFOW-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-octyl-9H-carbazole is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs .


Synthesis Analysis

Building blocks based on 9H-carbazole are among the most expensive building blocks. The article presents new, highly effective, and “green” methods for the synthesis of 2,7-dibromo-9H-carbazole and its derivatives under microwave irradiation. The use of a flow-type microwave reactor significantly reduced the synthesis time .


Molecular Structure Analysis

In the crystal structure of the title compound, C20H23Br2N, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units .


Chemical Reactions Analysis

In the crystal structure of the title compound, C20H23Br2N, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units. The carbazole moieties are engaged in offset π–π interactions .


Physical And Chemical Properties Analysis

In the crystal structure of the title compound, C20H23Br2N, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units. The carbazole moieties are engaged in offset π–π interactions; the smallest centroid-to-centroid distance is 4.2822 (11) Å .

Scientific Research Applications

Application in Polymer Solar Cells

2,7-Dibromo-9-octyl-9H-carbazole (Q1) has been utilized in the preparation of polymers for bulk-heterojunction polymer solar cells (BHJ PSCs). The study by (Qin et al., 2013) found that the power conversion efficiency of polymer HXS-1, which includes Q1, was over 5.4%. This efficiency decreased with the addition of more carbazole units, highlighting the importance of coplanarity in the conjugated backbone for effective electron delocalization.

Advances in Synthesis Methods

Innovative methods for synthesizing 2,7-dibromo-9H-carbazole and its derivatives have been developed. A study by (Khrustalev et al., 2020) highlights the use of microwave irradiation in a flow-type microwave reactor, significantly reducing synthesis time. This advancement aligns with principles of green chemistry, emphasizing efficiency and environmental sustainability.

Organic Light Emitting Diodes (OLEDs)

The derivatives of 2,7-dibromo-9H-carbazole have been explored for their potential in OLED applications. (Çiçek et al., 2018) synthesized new carbazole Schiff bases, observing broad and complex bands in their photoluminescence spectra. These results suggest potential applications in OLEDs, where efficient charge transfer and strong π-conjugation are desirable.

Electrochemical Properties

The electrochemical synthesis of polymers based on carbazole units, including 2,7-dibromo-9H-carbazole, was studied by (Oguztürk et al., 2015). These polymers exhibited quasi-reversible redox behavior and reversible electrochromic behavior, making them interesting for applications in electrochromic devices and sensors.

Biomedical Research

Carbazole derivatives, including those derived from 2,7-dibromo-9H-carbazole, have been studied for various biomedical applications. (Tsutsumi et al., 2016) reviewed carbazole-containing molecules and their medicinal activities, including anticancer and antibacterial properties. This highlights the potential of 2,7-dibromo-9H-carbazole derivatives in the development of new pharmaceutical agents.

Safety And Hazards

Carbazole and some of its derivatives may possess dioxin-like toxicity and could be persistent in the environment, but information on their distribution and environmental fate is limited .

properties

IUPAC Name

2,7-dibromo-9-octylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-13-15(21)8-10-17(19)18-11-9-16(22)14-20(18)23/h8-11,13-14H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRVHDUHAVNFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736144
Record name 2,7-Dibromo-9-octyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-9-octyl-9H-carbazole

CAS RN

726169-75-1
Record name 2,7-Dibromo-9-octyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9-n-octylcarbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
E Gagnon, D Laliberte - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
In the crystal structure of the title compound, C20H23Br2N, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units. The …
Number of citations: 5 scripts.iucr.org
R Qin, Y Jiang, H Ma, L Yang, H Liu… - Journal of Applied …, 2013 - Wiley Online Library
Planar conjugated 2,7‐linked carbazole blocks: Q1(2,7‐dibromo‐9‐octyl‐9H‐carbazole); Q2(7,7′‐dibromo‐9,9′‐dioctyl‐9H,9′H‐2,2′‐bicarbazole); Q3 (7‐bromo‐7′‐(7‐bromo‐9…
Number of citations: 13 onlinelibrary.wiley.com
R Qin, Z Bo - Macromolecular rapid communications, 2012 - Wiley Online Library
A set of monodisperse 2,7‐linked carbazole oligomers (3‐mer, 5‐mer, 7‐mer, and 9‐mer) was synthesized, and their photophysical, electrochemical, and thermal properties were …
Number of citations: 15 onlinelibrary.wiley.com
A Baheti, KRJ Thomas, SW Ng… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title molecule, C51H46BrN3, the central fluorene residue is planar (rms deviation = 0.0203 Å), as is the carbazole system (rms deviation = 0.0154 Å), and these groups are almost …
Number of citations: 1 scripts.iucr.org
Q Li, L Liu, Z Liu, Z Li, W Cheng, S Wen, P Li, Z Li… - Synthetic metals, 2011 - Elsevier
A novel soluble conjugated donor–acceptor (D–A) copolymer, poly(2-(2-((E)-2(3,4-dihexyl-5-(7-methyl-9-octyl-9H-carbazole-2-yl)thiophene-2-yl)vinyl)-6((E)-2-(3,4-dihexyl-5-…
Number of citations: 3 www.sciencedirect.com
H Wen, Z Ge, Y Liu, T Yokozawa, L Lu, X Ouyang… - European polymer …, 2013 - Elsevier
Polycarbazoles (PCZ) are well-studied class of polymers with good electrical and photoactive properties. Here, we have prepared the well-defined 3,6-PCZ with a molecular weight of …
Number of citations: 13 www.sciencedirect.com
H Wei, H Lu, T Fang, Z Bo - Science China Chemistry, 2015 - Springer
Two conjugated polymers HXS-1 and PDFCDTBT were prepared by direct CH activation and Suzuki polycondensation and their chemical structures were characterized by 1 H NMR …
Number of citations: 9 link.springer.com
Q Cheng, Q Wen - Chinese Journal of Chemical Physics, 2015 - pubs.aip.org
Two organic conjugated molecules composed of central carbazole and bithiophene groups were prepared via the Stille coupling reaction, conductive polymers were prepared by …
Number of citations: 1 pubs.aip.org
C Yang, H Song, D Liu - Journal of Materials Science, 2012 - Springer
A fluorene-co-carbazole-based copolymer (PFC) with an alkyl functional group at the 9-position, was designed and synthesized through a Suzuki polycondensation reaction. Excellent …
Number of citations: 18 link.springer.com
M Li, S Ma, M Mateen, X Liu, Y Ding, J Gao, Y Yang… - Solar Energy, 2020 - Elsevier
Three simple donor (D)-π-D triphenylamine-based hole transporting materials with biphenyl, fluorine or carbazole derivative as π-linker are prepared by facile process. The π-linker …
Number of citations: 31 www.sciencedirect.com

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